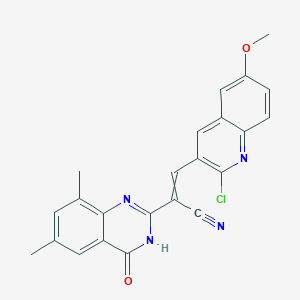
3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H17ClN4O2 and its molecular weight is 416.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure
The compound's structure can be broken down into two key moieties:
- Chloroquinoline : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydroquinazoline : This moiety is associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinoline and quinazoline derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study on related quinoline derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 7.7 to 48.8 μM against ovarian cancer cells (A2780) . The mechanism of action often involves the induction of apoptosis and inhibition of clonogenic survival in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| LM08 | A2780 | 7.7 - 48.8 | Apoptosis induction |
| LM10 | PC3 | 41.3 | Cell growth inhibition |
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Similar derivatives have been tested against various bacterial strains, showing promising results.
Research Findings:
In a comparative study, certain quinoline derivatives exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
Other Biological Activities
In addition to anticancer and antibacterial properties, compounds similar to this compound have been investigated for:
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
- Antifungal Activity : Preliminary tests indicate potential antifungal properties against certain strains.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of halogen atoms (like chlorine) in the structure enhances its reactivity and biological efficacy.
Propriétés
IUPAC Name |
3-(2-chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c1-12-6-13(2)20-18(7-12)23(29)28-22(27-20)16(11-25)9-15-8-14-10-17(30-3)4-5-19(14)26-21(15)24/h4-10H,1-3H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDVMNKTBYDBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)OC)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














